N-methyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Description
N-Methyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 3,4,5-trimethoxyphenyl group at position 1, a methyl group at the N-position, and a carbothioamide moiety at position 2. Its synthesis likely follows established routes for pyrrolo-pyrazine derivatives, such as cyclocondensation or nucleophilic substitution, as seen in analogous compounds .
Properties
IUPAC Name |
N-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-19-18(25)21-9-8-20-7-5-6-13(20)16(21)12-10-14(22-2)17(24-4)15(11-12)23-3/h5-7,10-11,16H,8-9H2,1-4H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFBWFFTNDLKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN2C=CC=C2C1C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816262 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step organic reactions. One common approach starts with the preparation of the trimethoxyphenyl derivative, followed by the formation of the pyrrolo[1,2-a]pyrazine core through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds with similar structures exhibit notable antioxidant properties. The presence of the trimethoxyphenyl group is hypothesized to enhance electron donation capabilities, which can neutralize free radicals effectively .
Antimicrobial Properties
Studies have demonstrated that derivatives of pyrazole compounds possess antimicrobial activity. The structural framework of N-methyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide may confer similar properties, making it a candidate for further exploration in combating bacterial infections .
Anticancer Potential
Recent investigations into related compounds have shown promising anticancer activities. For instance, thiazole pyrimidines derived from similar phenolic structures demonstrated significant cytotoxic effects against various cancer cell lines. This suggests that this compound could be evaluated for its potential as an anticancer agent .
Insecticidal Activity
Molecular docking studies have indicated that novel derivatives of pyrazole can act as effective insecticides. The structural characteristics of this compound may be explored for its efficacy against agricultural pests like Aphis craccivora, enhancing crop protection strategies .
Case Study 1: Antioxidant and Antimicrobial Screening
A series of synthesized pyrazole derivatives were evaluated for their antioxidant and antimicrobial activities. The results indicated that certain modifications to the pyrazole ring significantly enhanced these properties. This provides a framework for testing this compound in similar assays to validate its efficacy in these areas .
Case Study 2: Anticancer Activity
In a study focusing on thiazole derivatives with similar structural motifs to the compound , significant cytotoxic effects were observed against human cancer cell lines. These findings suggest that further research into the anticancer potential of this compound could yield valuable insights into its therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of N-methyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes and induction of apoptosis in cancer cells . The compound also affects signaling pathways, including the ERK pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and related derivatives:
Key Insights
Core Structure Variations :
- The pyrrolo[1,2-a]pyrazine core in the target compound and ’s derivative provides rigidity and planar geometry, favoring interactions with flat enzymatic pockets. In contrast, triazolo-thiadiazine (–2) and triazole-hydrazine () systems introduce additional heteroatoms, altering electronic profiles and binding modes .
Carbothioamide vs. Carboxamide: The carbothioamide group (–C(S)NH₂) in the target and ’s compound offers stronger hydrogen-bonding capacity and metal chelation compared to carboxamides (–C(O)NH₂), as seen in ’s pyrrole derivative .
Synthetic Pathways :
- Carbothioamide formation often involves reacting hydrazine derivatives with isothiocyanates (e.g., ’s synthesis of compound 7 using phenylisothiocyanate) . The target compound’s synthesis may follow analogous routes.
Spectroscopic Trends :
- Carbothioamide derivatives typically exhibit distinct NMR signals for –NH₂ protons (δ 10–12 ppm) and thiocarbonyl carbon (δ ~200 ppm in 13C NMR), as observed in and .
Biological Activity
N-methyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in pharmacology and medicine.
The synthesis of this compound typically involves multi-step organic reactions. The compound features a pyrrolo[1,2-a]pyrazine core with a trimethoxyphenyl substituent that enhances its biological properties. The chemical structure can be represented as follows:
Antimicrobial Properties
Research indicates that compounds related to pyrrolo[1,2-a]pyrazines exhibit notable antimicrobial activity. For instance, studies on pyrazine derivatives have shown broad-spectrum antimicrobial effects against various pathogens. The mechanism often involves disruption of bacterial cell walls and interference with metabolic pathways .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies demonstrate its potential as an antitumor agent by inducing apoptosis in cancer cells. For example, a related compound showed significant inhibition of tubulin polymerization in cancer cells .
Genotoxicity Studies
Genotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary findings suggest that while some derivatives show mild genotoxic effects at high concentrations, the compound under discussion exhibited minimal chromosomal aberrations compared to established genotoxic agents .
Case Studies
Several case studies have highlighted the biological activity of compounds within the same family as this compound:
- Study on Antifungal Activity : A study evaluating the antifungal properties of related pyrrolo compounds found that certain derivatives exhibited effective inhibition against fungal strains with minimal toxicity to human cells .
- Tubulin Inhibition Study : Research focusing on tubulin polymerization inhibitors identified that modifications in the pyrazine structure significantly enhanced antitumor activity against breast cancer cell lines (MCF-7) .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-methyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide?
- Methodology :
- Step 1 : Formation of the pyrrolo[1,2-a]pyrazine core via cyclization reactions. For example, condensation of substituted hydrazines with α,β-unsaturated carbonyl compounds under acidic conditions .
- Step 2 : Introduction of the 3,4,5-trimethoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands like XPhos are often used .
- Step 3 : Thioamide functionalization. Treat the intermediate with Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) in anhydrous toluene .
Q. How are computational parameters (e.g., XlogP, polar surface area) calculated for this compound, and what do they imply for solubility and bioavailability?
- Methodology :
- Hydrogen Bonding : Calculated using software like Molinspiration. The compound has 1 hydrogen bond donor and 4 acceptors, suggesting moderate solubility in polar solvents .
- XlogP : 3.4 (indicative of moderate lipophilicity), which may limit aqueous solubility but enhance membrane permeability .
- Topological Polar Surface Area (TPSA) : 88 Ų, aligning with compounds that have moderate blood-brain barrier penetration potential .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound in different cancer cell lines?
- Case Study : In studies on tubulin polymerization inhibition, discrepancies arise due to:
- Cell-Specific Factors : Variations in efflux pump expression (e.g., P-glycoprotein) or metabolic enzymes (e.g., CYP3A4) .
- Experimental Design : Differences in assay conditions (e.g., drug exposure time, serum concentration). Standardize protocols using guidelines like NCCLS .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s anti-proliferative activity?
- Key Modifications :
- Trimethoxyphenyl Group : Replace with halogenated or bulkier aryl groups to enhance tubulin binding affinity. Evidence from analogous compounds shows IC₅₀ improvements (e.g., 12c in with Cl substitution: IC₅₀ = 0.8 µM vs. parent compound’s 2.3 µM).
- Thioamide vs. Amide : Thioamide derivatives exhibit stronger hydrogen bonding with β-tubulin’s T7 loop .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
